Cas no 1872010-92-8 (2-(chloromethyl)-4-(difluoromethyl)pyrimidine)
2-(chloromethyl)-4-(difluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(chloromethyl)-4-(difluoromethyl)pyrimidine
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- MDL: MFCD33405648
- Inchi: 1S/C6H5ClF2N2/c7-3-5-10-2-1-4(11-5)6(8)9/h1-2,6H,3H2
- InChI Key: KBCFMDPIDNMNGN-UHFFFAOYSA-N
- SMILES: C1(CCl)=NC=CC(C(F)F)=N1
2-(chloromethyl)-4-(difluoromethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-214264-0.05g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 0.05g |
$202.0 | 2023-09-16 | |
| Enamine | EN300-214264-0.1g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 0.1g |
$301.0 | 2023-09-16 | |
| Enamine | EN300-214264-0.25g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 0.25g |
$431.0 | 2023-09-16 | |
| Enamine | EN300-214264-0.5g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 0.5g |
$679.0 | 2023-09-16 | |
| Enamine | EN300-214264-1.0g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 1g |
$871.0 | 2023-05-25 | |
| Enamine | EN300-214264-2.5g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 2.5g |
$1707.0 | 2023-09-16 | |
| Enamine | EN300-214264-5.0g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 5g |
$2525.0 | 2023-05-25 | |
| Enamine | EN300-214264-10.0g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 10g |
$3746.0 | 2023-05-25 | |
| Enamine | EN300-214264-1g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 1g |
$871.0 | 2023-09-16 | |
| Enamine | EN300-214264-5g |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine |
1872010-92-8 | 95% | 5g |
$2525.0 | 2023-09-16 |
2-(chloromethyl)-4-(difluoromethyl)pyrimidine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-(chloromethyl)-4-(difluoromethyl)pyrimidine
Comprehensive Overview of 2-(chloromethyl)-4-(difluoromethyl)pyrimidine (CAS No. 1872010-92-8)
2-(chloromethyl)-4-(difluoromethyl)pyrimidine (CAS No. 1872010-92-8) is a specialized pyrimidine derivative that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemical research. This compound, characterized by its unique chloromethyl and difluoromethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, C6H5ClF2N2, offers a balance of reactivity and stability, making it a valuable building block for drug discovery and material science applications.
In recent years, the demand for fluorinated pyrimidines has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in 2-(chloromethyl)-4-(difluoromethyl)pyrimidine for its potential role in developing kinase inhibitors and antiviral agents. The incorporation of fluorine atoms, a trend known as "fluorine magic," has become a hotspot in medicinal chemistry, as evidenced by the rising number of publications and patents referencing this compound.
From an industrial perspective, CAS No. 1872010-92-8 is often discussed in the context of green chemistry and sustainable synthesis. Manufacturers are exploring eco-friendly catalytic methods to produce this compound, aligning with global initiatives to reduce hazardous waste. Questions like "How to optimize the yield of 2-(chloromethyl)-4-(difluoromethyl)pyrimidine?" or "What are the alternative routes for its large-scale production?" frequently appear in academic forums and search engine queries, reflecting the compound's commercial relevance.
The analytical characterization of 2-(chloromethyl)-4-(difluoromethyl)pyrimidine typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and structural integrity, which are critical for downstream applications. Notably, the compound's logP value and solubility profile are key parameters for formulators working on drug delivery systems, a topic increasingly searched by R&D professionals.
Emerging trends also highlight the role of AI-driven molecular design in optimizing pyrimidine derivatives. Computational tools predict that modifications to the difluoromethyl group could enhance target binding affinity, sparking new research directions. Meanwhile, regulatory databases emphasize proper handling protocols for chloromethyl-containing compounds, though 1872010-92-8 itself is not classified under restrictive categories.
In summary, 2-(chloromethyl)-4-(difluoromethyl)pyrimidine exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span from crop protection chemicals to precision medicine, addressing challenges like resistance management and personalized therapies. As synthetic methodologies evolve, this compound is poised to remain a focal point in both academic and industrial settings.
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